molecular formula C9H17BrO2 B1268326 2-(4-Bromobutoxy)tetrahydro-2H-pyran CAS No. 31608-22-7

2-(4-Bromobutoxy)tetrahydro-2H-pyran

Cat. No. B1268326
CAS RN: 31608-22-7
M. Wt: 237.13 g/mol
InChI Key: DFXFQWZHKKEJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobutoxy)tetrahydro-2H-pyran is a compound of interest within the field of organic chemistry, particularly in the synthesis and application of heterocyclic compounds. Heterocyclic compounds like tetrahydro-2H-pyrans are crucial in various chemical syntheses due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives can involve several strategies, including reactions with iodine, Ru(II), Cu(I), and Hg(II) complexes. One example includes the synthesis and reactions of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran with these metals, demonstrating the versatility of pyran derivatives in coordination chemistry and synthesis (Singh et al., 2001).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and crystallography. For pyran derivatives, NMR and elemental analysis are used to characterize the compounds and their complexes. For example, the structure of RuCl2(p-cymene)·L1/L2 complexes was determined, highlighting the bonding through Te and the deshielding of CH2Te signals (Singh et al., 2001).

Chemical Reactions and Properties

The reactivity of this compound derivatives towards pyrolysis, showing first-order kinetics and the effect of substituents on reaction rates, was studied. The gas-phase pyrolysis kinetics indicated that these compounds undergo homogenous, unimolecular reactions to yield phenols and dihydropyran, with the reaction's kinetics influenced by the substituents on the phenoxy ring (Álvarez-Aular et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the application potential of chemical compounds. While specific data on this compound was not found, related pyran derivatives exhibit characteristics like high melting points, crystallinity, and solubility in various organic solvents, indicating the influence of molecular structure on these properties.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability, and functional group transformations, are essential for the application of this compound derivatives. The synthesis of tetrahydrobenzo[b]pyran derivatives using green catalysts in water, for instance, highlights the advancements in developing environmentally friendly synthesis methods for these compounds, indicating their broad utility and adaptability in chemical synthesis (Mobinikhaledi & Fard, 2010).

Scientific Research Applications

Pyrolysis Studies

The pyrolysis kinetics of compounds including 2-(4-bromophenoxy)tetrahydro-2H-pyran were investigated in a study by Álvarez-Aular et al. (2018). They found that the pyrolysis is homogeneous, unimolecular, and follows the first-order rate law. This research contributes to understanding the thermal decomposition of such compounds, which is crucial in various chemical processes and applications (Álvarez-Aular et al., 2018).

Lipid Peroxidation Studies

In 2008, Jouanin et al. synthesized a compound related to 2-(4-Bromobutoxy)tetrahydro-2H-pyran as a precursor to 4-hydroxy-2(E)-nonenal (HNE), a product of lipid peroxidation. Their work highlights the role of such compounds in developing internal standards for quantifying lipid peroxidation products, which are important in understanding oxidative stress and related diseases (Jouanin et al., 2008).

Synthesis of Complex Organic Compounds

Liu et al. (2008) developed a convenient approach to synthesize a complex organic compound starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene, demonstrating the versatility of compounds like this compound in synthetic organic chemistry (Liu et al., 2008).

Gas-phase Elimination Kinetics

Álvarez-Aular et al. (2018) also studied the gas-phase elimination kinetics of similar tetrahydropyranyl phenoxy ethers. They found that the reaction proceeds via a 4-member cyclic transition state, providing insight into the reaction mechanisms of these types of compounds (Álvarez-Aular et al., 2018).

Catalysis in Organic Synthesis

Gurumurthi et al. (2009) described the use of tetrahydropyran derivatives in catalyzing the synthesis of tetrahydrobenzo[b]pyran derivatives. This research underscores the importance of such compounds in catalytic processes in organic synthesis (Gurumurthi et al., 2009).

Novel Synthesis Methods

Research by Sweet and Brown (1968) on bromomethoxylation of related compounds contributes to novel synthesis methods for complex organic molecules. Such studies are crucial in expanding the toolbox of synthetic organic chemistry (Sweet & Brown, 1968).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with several hazard statements including H302, H315, H319, H332, and H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to create.

Mode of Action

As a building block in organic synthesis , its interaction with targets would depend on the specific reactions it is involved in.

Action Environment

The action, efficacy, and stability of 2-(4-Bromobutoxy)tetrahydro-2H-pyran can be influenced by various environmental factors. For instance, it should be stored in a freezer to maintain its stability . Additionally, it should be kept away from heat .

properties

IUPAC Name

2-(4-bromobutoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXFQWZHKKEJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339827
Record name 2-(4-Bromobutoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31608-22-7
Record name 2-(4-Bromobutoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of commercially available 4-bromobutan-1-ol (16) (1 equi.) and 3,4-dihydropyran (17) (1.5 equi.) in dichloromethane (3 mL/mmole), phosphorus oxychloride (0.01 equi.) was added at room temperature. The reaction mixture was stirred at that temperature for 24 h. Then potassium carbonate (1 equi.) was added to the reaction mixture and the reaction mixture was stirred at room temperature for 1 h, quenched with water, extracted with dichloromethane, washed with brine, dried over MgSO4, and concentrated in vacuo. Purification by chromatography on silica gel (5% EtOAc/hexanes) afforded 2-(4-bromobutoxy)-tetrahydropyran (18), as a colorless oil (88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,4-Dihydro-2H-pyran (8.5 mL, 90.96 mmol) was added dropwise to the dichloromethane (20 mL) solution of 1 (10.7 g, 69.93 mmol) and p-toluenesulfonic acid monohydrate (26.5 mg, 0.1372 mmol). The mixture was stirred at room temperature over night. After removing the solvent, the residue was purified by flash chromatography on silica gel with 5:1 hexanes/ethyl acetate as the eluent to yield product 2 as a colorless oil (15.3 g, 92%). 1H NMR (400 MHz, CDCl3): δ 1.48-1.62 (m, 4H), 1.68-1.85 (m, 4H), 1.94-2.02 (m, 2H), 3.40-3.53 (m, 4H), 3.74-3.88 (m, 2H), 4.57-4.59 (m, 1H).
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
26.5 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods III

Procedure details

16.0 g (105.0 mmols) of 4-bromobutanol was dissolved in 140 ml of chloroform, and a solution prepared by dissolving 13.9 ml (1.5-fold equivalent weight) of 3,4-dihydro-2H-pyran in 40 ml of chloroform was dropwise added thereto at 0° C. in an atmosphere of argon. The solution obtained was stirred for 4 hours while keeping it at 0° C., followed by addition of an aqueous sodium hydrogencarbonate, and the resulting solution was extracted with chloroform (100 ml×2). The organic layer obtained was dried with anhydrous sodium sulfate, and thereafter concentrated under reduced pressure to obtain 24.0 g of 4-(tetrahydropyran-2-yl)oxybutyl bromide (yield: 96%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3,4-Dihydro-2H-pyran (8.0 g, 95.36 mmol) was added to a 0° C. solution of 4-bromobutan-1-ol (12.0 g, 79.47 mmol) in dichloromethane (150 mL) followed by p-toulenesulphonic acid (20 mg). After 1 h, the reaction was carefully quenched with sat. aq. NaHCO3 solution (5 mL), washed with water (100 mL), brine (70 mL), and concentrated in vacuo. The residue was purified by SiO2 column chromatography using 2% EtOAc/hexanes as eluent to give 2-(4-bromobutoxy)tetrahydro-2H-pyran (16.57 g, 88%) as colorless oil. TLC: 10% EtOAc/hexanes, Rf≈0.50; 1H NMR (CDCl3, 300 MHz) δ 4.58 (t, J=2.5 Hz, 1H), 3.90-3.72 (m, 2H), 3.38-3.50 (m, 4H), 1.92-2.04 (m, 2H), 1.65-1.80 (m, 4H), 1.60-1.50 (m, 4H). Lit. ref: G. L. Kad; I. Kaur; M. Bhandari; J. Singh; J. Kaur Organic Process Research & Development 2003: 7, 339.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
20 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromobutoxy)tetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
2-(4-Bromobutoxy)tetrahydro-2H-pyran
Reactant of Route 3
Reactant of Route 3
2-(4-Bromobutoxy)tetrahydro-2H-pyran
Reactant of Route 4
Reactant of Route 4
2-(4-Bromobutoxy)tetrahydro-2H-pyran
Reactant of Route 5
Reactant of Route 5
2-(4-Bromobutoxy)tetrahydro-2H-pyran
Reactant of Route 6
Reactant of Route 6
2-(4-Bromobutoxy)tetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.